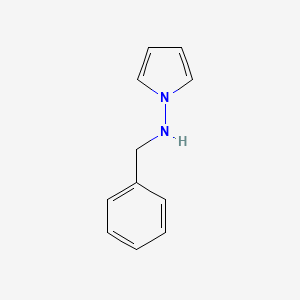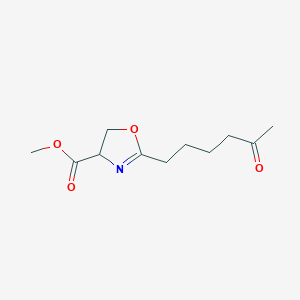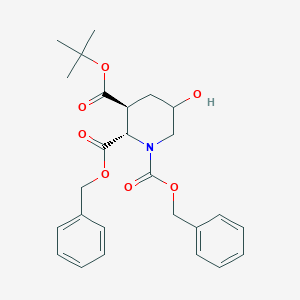
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl, dibenzyl, and tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Substitution with Dibenzyl and Tert-Butyl Groups: The dibenzyl and tert-butyl groups are introduced through substitution reactions, typically using benzyl halides and tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The dibenzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.
科学研究应用
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dibenzyl and tert-butyl groups can influence the compound’s hydrophobic interactions and overall stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE can be compared with similar compounds such as:
1,2-dibenzyl 3-tert-butyl (2S,3S)-5-oxopiperidine-1,2,3-tricarboxylate: Similar structure but with a ketone group instead of a hydroxyl group.
1,2-dibenzyl 3-tert-butyl (2S,3S)-5-methylenepiperidine-1,2,3-tricarboxylate: Similar structure but with a methylene group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C26H31NO7 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
1-O,2-O-dibenzyl 3-O-tert-butyl (2S,3S)-5-hydroxypiperidine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C26H31NO7/c1-26(2,3)34-23(29)21-14-20(28)15-27(25(31)33-17-19-12-8-5-9-13-19)22(21)24(30)32-16-18-10-6-4-7-11-18/h4-13,20-22,28H,14-17H2,1-3H3/t20?,21-,22-/m0/s1 |
InChI 键 |
VHDCQKJWXIZQQY-QIFDKBNDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H]1CC(CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


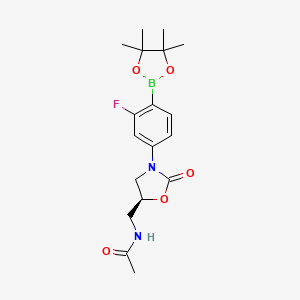
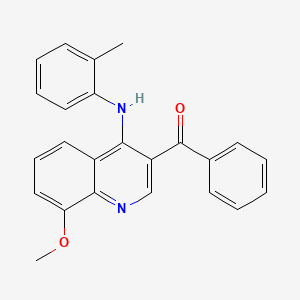
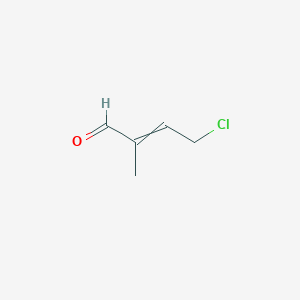
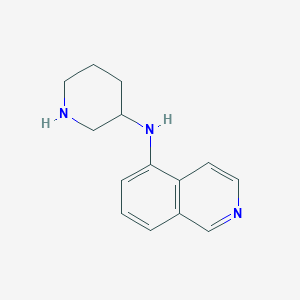
![Methyl 4-{[(4-chlorobenzoyl)amino]methyl}benzoate](/img/structure/B8539349.png)

![Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8539361.png)
![1-[1-[4-(1-Methylethyl)phenyl]cyclopropyl]ethanone](/img/structure/B8539369.png)
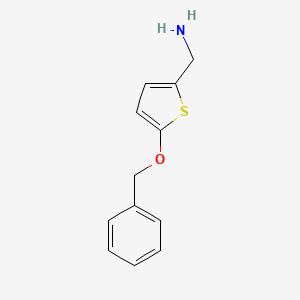
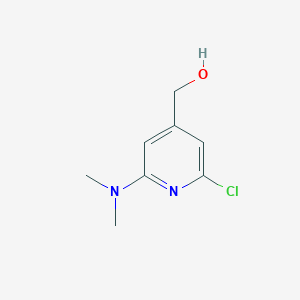
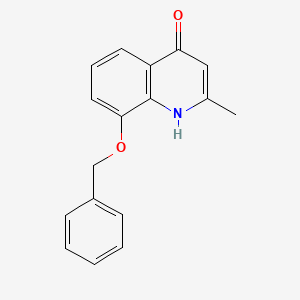
![N'-(4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B8539405.png)
